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Compound of Interest

Compound Name: (5-Iodopyridin-2-yl)methanamine

Cat. No.: B11751092

Get Quote

Executive Summary
Iodinated pyridines (2-, 3-, and 4-iodopyridine) represent a critical class of heteroaromatic

building blocks in drug discovery and supramolecular chemistry.[1] Their utility stems from the

unique lability of the C–I bond, facilitating palladium-catalyzed cross-coupling reactions

(Suzuki-Miyaura, Sonogashira, Heck) under milder conditions than their chloro- or bromo-

analogues. Furthermore, the large, polarizable iodine atom exhibits a pronounced "sigma-hole,"

making these compounds excellent candidates for halogen bonding studies in crystal

engineering.

This guide provides a definitive technical analysis of their physical constants, electronic

behaviors, and spectroscopic signatures, grounded in experimental data and mechanistic

causality.

Thermodynamic & Phase Properties
The physical state of iodopyridines is governed by the interplay between molecular symmetry,

dipole moments, and intermolecular halogen bonding. Unlike the liquid 2-fluoropyridine, the

iodo-derivatives exhibit higher melting points due to increased London dispersion forces and

specific N···I interactions.
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Table 1: Comparative Physical Constants
Property 2-Iodopyridine 3-Iodopyridine 4-Iodopyridine

CAS Registry 5029-67-4 1120-90-7 15854-87-2

Molecular Weight 205.00 g/mol 205.00 g/mol 205.00 g/mol

Physical State (RT)
Low-melting Solid /

Liquid*
Solid (Crystalline) Solid (Crystalline)

Melting Point (°C) 52 – 54 °C 53 – 56 °C 94 – 99 °C

Boiling Point (°C)
215 °C (dec.) / 52 °C

@ 0.9 mmHg

~220 °C (est.)[1][2][3]

[4]
Sublimes / High BP

Density (g/mL) 1.928 ~1.9 ~2.0

LogP (Octanol/Water) ~1.7 ~1.8 ~1.8

Solubility

Soluble in DCM,

EtOAc, MeOH;

Slightly soluble in

water

Soluble in organic

solvents

Soluble in organic

solvents

*Note: 2-Iodopyridine is often encountered as a supercooled liquid or semi-solid in warm

laboratory environments due to its MP being close to ambient temperature.

Critical Handling Note: All isomers are light-sensitive. The C–I bond energy (~57 kcal/mol) is

significantly lower than C–Br (~68 kcal/mol), leading to homolytic cleavage and liberation of

iodine (

) upon UV exposure, manifesting as a brown discoloration.

Electronic Structure & Basicity (pKa Trends)
The introduction of an iodine atom onto the pyridine ring dramatically alters the basicity of the

nitrogen lone pair. This effect is position-dependent, governed by the competition between the

Inductive Withdrawal (-I) and Resonance Donation (+M) of the iodine atom.

Pyridine Reference: pKa
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5.25

2-Iodopyridine (pKa

1.8): The nitrogen is severely deactivated. The iodine atom at the

-position exerts a strong inductive electron-withdrawing effect (-I) through the

-framework, reducing electron density on the nitrogen. Steric hindrance from the large iodine
atom also impedes protonation.

3-Iodopyridine (pKa

3.2): The -I effect diminishes with distance. The iodine is in the

-position, where resonance effects cannot effectively delocalize the nitrogen lone pair,
resulting in intermediate basicity.

4-Iodopyridine (pKa

3.8): Although iodine is electron-withdrawing, the

-position allows for some weak resonance donation (+M) into the ring system, partially
counteracting the inductive withdrawal. It remains less basic than pyridine but more basic
than the 2-isomer.

Diagram 1: Electronic Effects & Basicity Logic
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Caption: Comparative reduction in basicity (pKa) of iodopyridines relative to pyridine, driven by

position-dependent electronic effects.

Spectroscopic Characterization
The "Heavy Atom Effect" in C NMR
A defining characteristic of iodinated aromatic systems in

C NMR is the Heavy Atom Effect (or "Heavy Atom on Light Atom" - HALA effect). Unlike
chlorine or bromine, which typically deshield the attached carbon (shifting it downfield, >120
ppm), the large electron cloud of iodine causes significant spin-orbit coupling. This results in a
shielding effect, shifting the ipso-carbon (C–I) significantly upfield.

Normal Aromatic C-H: 120 – 150 ppm

C–Cl (ipso): ~150 ppm (Deshielded)

C–I (ipso):90 – 110 ppm (Shielded)

This upfield shift is diagnostic for verifying the successful iodination of the pyridine ring.
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Table 2: Diagnostic NMR Shifts (CDCl3)

Isomer
NMR Key Signals (

ppm)

NMR Ipso Carbon (

ppm)

2-Iodopyridine H3 (d) ~7.7, H6 (d) ~8.4 ~116.0

3-Iodopyridine H2 (s) ~8.9, H4 (d) ~8.0 ~96.0

4-Iodopyridine H2/H6 (d) ~8.3, H3/H5 (d) ~7.6 ~106.0

Vibrational Spectroscopy (IR)
C–I Stretch: The C–I bond vibration is weak and appears in the fingerprint region, typically

500 – 600 cm⁻¹.

Pyridine Ring Breathing: Characteristic bands at ~1570 cm⁻¹ and ~1450 cm⁻¹.

Solid-State Physics: Halogen Bonding
Iodopyridines are textbook examples of Halogen Bond (XB) donors. The iodine atom exhibits

an anisotropic electron density distribution. While the equatorial belt of the iodine is electron-

rich (nucleophilic), the region along the C–I bond axis (distal to the carbon) is electron-deficient.

This positive potential region is called the

-hole.

In the solid state, iodopyridines often self-assemble via

interactions:

Donor: The

-hole of the Iodine atom (Lewis Acid).

Acceptor: The lone pair of the Pyridine Nitrogen (Lewis Base).

Geometry: Highly directional, typically linear (
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angle

).

This interaction strength (5–15 kJ/mol) is comparable to weak hydrogen bonds, influencing the

high melting point of 4-iodopyridine (which forms linear polymeric chains in the crystal lattice)

compared to 2-iodopyridine (where steric hindrance disrupts optimal packing).

Diagram 2: Halogen Bonding Network
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Caption: Schematic of the directional N···I halogen bond driving supramolecular assembly in

iodopyridine crystals.

Experimental Protocols
Synthesis: The Sandmeyer Reaction
Direct electrophilic iodination of pyridine is difficult due to the electron-deficient ring. The most

reliable method is the Sandmeyer reaction starting from aminopyridines.

Protocol for 2-Iodopyridine from 2-Aminopyridine:

Diazotization:

Dissolve 2-aminopyridine (1.0 equiv) in aqueous
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(3.0 equiv).

Cool to 0 °C.

Add

(1.1 equiv) dropwise. Critical: Maintain temp < 5 °C to prevent diazonium decomposition to
pyridone.

Iodination:

Prepare a solution of KI (1.5 equiv) in water.

Add the cold diazonium salt solution slowly to the KI solution with vigorous stirring.

Observation: Evolution of

gas and formation of a dark oil.

Workup:

Neutralize with solid

or NaOH.

Extract with Dichloromethane (DCM) or Ethyl Acetate.

Wash organic layer with 10%

(sodium thiosulfate) to remove excess iodine (decolorizes the solution).

Purification:

Distillation under reduced pressure (for 2-iodo) or Recrystallization from hexanes (for 3-

and 4-iodo).

Diagram 3: Synthesis Workflow
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Caption: Step-by-step workflow for the Sandmeyer synthesis of iodopyridines from amino-

precursors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11751092?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

